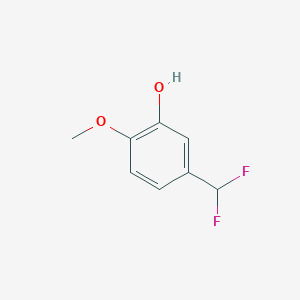

5-(Difluoromethyl)-2-methoxyphenol

Description

Significance of Aryl Fluorinated Compounds in Molecular Design

Aryl fluorinated compounds, which are organic molecules containing a fluorine atom attached to an aromatic ring, are of paramount importance in contemporary molecular design. The introduction of fluorine or fluorine-containing groups, such as the difluoromethyl (-CF2H) group, can profoundly alter the physicochemical properties of a parent molecule. nih.gov Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen atoms or hydroxyl groups, leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins. google.com

The difluoromethyl group, in particular, is of growing interest. It can serve as a lipophilic hydrogen bond donor and is considered a metabolically stable mimic of a hydroxyl or thiol group, which are common functional groups in many bioactive compounds. chemeo.com This has led to the inclusion of the -CF2H moiety in a variety of drug candidates and approved pharmaceuticals. chemeo.com The ability of fluorine to modulate properties like pKa and conformational preference makes it a powerful tool for fine-tuning the biological activity and pharmacokinetic profiles of molecules. nih.gov

Overview of Guaiacol (B22219) Derivatives in Organic and Medicinal Chemistry Contexts

Guaiacol, or 2-methoxyphenol, is a naturally occurring organic compound that serves as a versatile building block in both organic and medicinal chemistry. ambeed.comnih.gov It is a key precursor in the synthesis of various flavorants, most notably vanillin. nih.gov In the pharmaceutical realm, guaiacol and its derivatives have been utilized for their expectorant, antiseptic, and local anesthetic properties. nih.govsigmaaldrich.com

The guaiacol scaffold is present in numerous bioactive molecules and natural products. nih.gov Its derivatives have been investigated for a wide range of applications, including the development of antioxidants and as components of protective coatings. orgsyn.orgnih.gov The reactivity of the phenolic hydroxyl group and the aromatic ring of guaiacol allows for a variety of chemical modifications, making it an attractive starting point for the synthesis of new chemical entities with potential therapeutic value. nih.gov

Rationale for Investigating 5-(Difluoromethyl)-2-methoxyphenol

The investigation into this compound is driven by the synergistic potential of combining the beneficial properties of the difluoromethyl group with the established biological relevance of the guaiacol scaffold. The introduction of a difluoromethyl group at the 5-position of guaiacol is a logical step in the exploration of novel fluorinated analogs of known bioactive structures.

The primary rationale stems from the field of medicinal chemistry, where the goal is to create new molecules with improved drug-like properties. By replacing a hydrogen atom on the guaiacol ring with a difluoromethyl group, researchers can explore enhancements in metabolic stability, receptor binding affinity, and cell membrane permeability. chemeo.com Given that guaiacol derivatives have shown promise in various therapeutic areas, the synthesis of this compound allows for the systematic evaluation of how this specific fluorination pattern impacts biological activity.

Recent advancements in synthetic methodologies have made the introduction of the difluoromethyl group more accessible. nih.gov Facile methods for the difluoromethylation of phenols have been developed, providing a practical pathway to synthesize compounds like this compound and explore their potential applications. nih.govorgsyn.org

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound would likely encompass several key areas. The primary objective would be the development of an efficient and scalable synthetic route to the compound. This would involve exploring various difluoromethylation reagents and optimizing reaction conditions for the guaiacol substrate. nih.gov

Once synthesized, a thorough characterization of the molecule's physicochemical properties would be essential. This would include determining its solubility, lipophilicity (LogP), and pKa, which are critical parameters for predicting its behavior in biological systems. A comparative analysis with the parent compound, guaiacol, and other related derivatives would provide valuable insights into the effects of the difluoromethyl group.

Subsequent research would likely focus on evaluating the biological activity of this compound. Based on the known properties of guaiacol derivatives, initial screening could target its potential as an antioxidant, anti-inflammatory, or antimicrobial agent. Furthermore, its ability to interact with specific biological targets could be investigated through computational modeling and in vitro assays. The overarching goal would be to determine if this novel fluorinated guaiacol derivative offers any advantages over existing compounds and to identify potential leads for further drug development.

Data Tables

Table 1: Physicochemical Properties of Guaiacol and a Related Fluorinated Analog

This table presents a comparison of the known physicochemical properties of the parent compound, guaiacol, and a structurally related monofluorinated derivative, 5-fluoro-2-methoxyphenol. This data serves as a baseline for estimating the properties of this compound.

| Property | Guaiacol (2-Methoxyphenol) | 5-Fluoro-2-methoxyphenol |

| CAS Number | 90-05-1 researchgate.net | 72955-97-6 biosynth.com |

| Molecular Formula | C₇H₈O₂ researchgate.net | C₇H₇FO₂ biosynth.com |

| Molar Mass | 124.14 g/mol researchgate.net | 142.13 g/mol biosynth.com |

| Boiling Point | 205 °C researchgate.net | 223 °C biosynth.com |

| Density | 1.129 g/cm³ researchgate.net | 1.224 g/cm³ biosynth.com |

| Melting Point | 32 °C researchgate.net | Not available |

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVNUZOOSIANFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Precursor Synthesis and Functional Group Transformations

The construction of the 5-(difluoromethyl)-2-methoxyphenol scaffold relies on the careful selection and manipulation of precursors, along with precise functional group transformations.

Introduction of the Methoxy (B1213986) Moiety

The presence of the methoxy group at the C-2 position significantly influences the reactivity and electronic properties of the aromatic ring. In organic chemistry, a methoxy group is a functional group consisting of a methyl group bound to oxygen (R−O−CH3). wikipedia.org On a benzene (B151609) ring, it acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position due to resonance and inductive effects. wikipedia.orgquora.com

The introduction of a methoxy group onto a phenolic precursor is a common transformation. This can be achieved through various methoxylation techniques, including the methylation of a corresponding dihydroxyphenol precursor. wikipedia.org The choice of the starting material and the methoxylation strategy is critical to ensure regioselectivity, directing the methoxy group to the desired C-2 position.

Demethylation of m-methoxy phenols is a method to produce m-aryloxy phenols. This reaction involves the removal of a methyl group and can be achieved through chemical or catalytic methods, often using strong acids like sulfuric acid, hydrochloric acid, or nitric acid to convert the methoxy group to a hydroxyl group. encyclopedia.pub

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for derivatization, but it can also interfere with certain reaction conditions. Therefore, its protection and subsequent deprotection are often necessary steps in a synthetic sequence. nih.govresearchgate.net A common method for protecting phenolic hydroxyl groups is the formation of methoxymethyl ethers. google.com This strategy prevents unwanted side reactions during subsequent synthetic steps. google.com

The functionalization of phenols can be challenging due to the potential for reactions at multiple sites (the hydroxyl group and the aromatic ring). rsc.org The hydroxyl group can act as a directing group, influencing the regioselectivity of further functionalization on the aromatic ring. rsc.orgnih.gov For instance, the hydroxyl group can direct ortho-C–H bond functionalization through interaction with a catalyst. nih.gov

Stereoselective and Regioselective Difluoromethylation Strategies

The introduction of the difluoromethyl group at a specific position on the aromatic ring is a pivotal step in the synthesis of this compound.

Approaches to Introduce the Difluoromethyl Group at the C-5 Position

Achieving regioselective difluoromethylation at the C-5 position of a 2-methoxyphenol precursor requires careful control of the reaction conditions and the choice of the difluoromethylating agent. The directing effects of the existing methoxy and hydroxyl groups on the aromatic ring play a crucial role in determining the site of electrophilic or radical attack.

The synthesis of related compounds, such as methyl (Z)-2-(difluoromethyl)-5-(3-hydroxy-1-oxo-2-propenyl)-4-(2-methylpropyl)-6-(trifluoromethyl)- 3-pyridinecarboxylate, involves purification by flash chromatography. prepchem.com This highlights the importance of purification techniques in isolating the desired difluoromethylated product.

Utilizing Difluorocarbene Precursors in Phenol (B47542) Derivatization

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a valuable reagent for introducing the difluoromethyl group. numberanalytics.com It can be generated from various precursors, including chlorodifluoromethane (B1668795) (HCClF2) and trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA). numberanalytics.com The generation of difluorocarbene can be achieved through methods such as thermal decomposition, photochemical activation, or base-induced elimination. numberanalytics.com

The reaction of phenols with difluorocarbene can lead to O-difluoromethylation, forming aryl difluoromethyl ethers. rsc.orgrsc.orgnih.gov This reaction is proposed to proceed through the initial formation of an O-difluoromethylated intermediate, which can then undergo further transformations. rsc.orgrsc.org Recent advances have demonstrated the use of visible-light photocatalysis for the O-difluoromethylation of phenols using difluorobromoacetic acid as a difluorocarbene precursor. nih.gov

The table below summarizes various precursors for difluorocarbene generation.

| Precursor | Generation Method(s) |

| Chlorodifluoromethane (HCClF2) | Thermal Decomposition, Base-Induced Elimination |

| Bromodifluoromethane (HBrCF2) | Not specified in the provided context |

| Difluoromethyltriphenylphosphonium bromide | Not specified in the provided context |

| Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | Not specified in the provided context |

| Difluorobromoacetic acid (BrCF2CO2H) | Visible-light photocatalysis |

| Sodium chlorodifluoroacetate | Not specified in the provided context |

| Diethyl bromodifluoromethylphosphonate | Not specified in the provided context |

Cross-Coupling Reactions for Advanced Derivatization

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the further diversification of the this compound scaffold. While specific examples for this exact compound are not detailed in the provided search results, general principles of cross-coupling reactions on substituted phenols are applicable.

For instance, the triflate group, derived from a phenolic hydroxyl, is an excellent leaving group for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. nih.gov This allows for the introduction of a wide range of substituents at the position of the original hydroxyl group. The synthesis of 5-triflyloxyindoles and their subsequent cross-coupling reactions demonstrate the utility of this approach. nih.gov

Similarly, aryl halides can be coupled with various partners. For example, the synthesis of 5-(5-ethenyl-2-methoxyphenyl)-3-furanmethyl acetate (B1210297) was achieved through a Stille coupling reaction between a bromo-substituted precursor and tri(n-butyl)vinylstannane. researchgate.net Iron-catalyzed cross-coupling reactions of sulfonyl chlorides with Grignard reagents also represent a viable method for forming C-C bonds. nih.gov

Utility of Boronic Ester Intermediates (e.g., 2-[5-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Boronic acids and their corresponding esters, particularly pinacol (B44631) esters, are exceptionally versatile intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. libretexts.org The boronic ester 2-[5-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a key building block for introducing the 5-(difluoromethyl)-2-methoxyphenyl moiety.

The synthesis of this boronic ester intermediate itself can be achieved through several methods, often starting from a corresponding aryl halide. One common approach involves a palladium-catalyzed borylation reaction, such as the Suzuki-Miyaura coupling, using a boron source like bis(pinacolato)diboron.

Once synthesized, this boronic ester is a stable, crystalline solid that can be readily purified and stored. Its primary utility lies in subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. For instance, it can be coupled with a variety of partners, including aryl halides, vinyl halides, and alkyl halides, to construct more complex molecular architectures. The reactivity of the boronic ester can be tuned by the choice of palladium catalyst, ligands, and reaction conditions. fishersci.ie

Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. nih.gov In the context of synthesizing this compound and its derivatives, palladium catalysis can be employed in several key steps.

A primary application is the Suzuki-Miyaura coupling, where the aforementioned boronic ester, 2-[5-(difluoromethyl)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be coupled with a suitable partner. For example, coupling with a protected hydroxyl group equivalent or a synthon that can be later converted to a hydroxyl group would be a viable strategy.

Alternatively, direct C-H difluoromethylation of a pre-existing 2-methoxyphenol (guaiacol) scaffold can be achieved using palladium catalysis. nih.gov This approach is highly atom-economical as it avoids the pre-functionalization of the starting material. The regioselectivity of such a reaction is a critical aspect, often controlled by directing groups.

The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of the target compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Coupling Partners | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Aryl Bromide & Arylboronic Acid | nih.gov |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH/H₂O | 100 | Aryl Chloride & Arylboronic Acid | nih.gov |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | Aryl Halide & Organotin Reagent (Stille) | nih.gov |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110 | Aryl Carbamate & Arylboronic Acid | nih.gov |

This table presents generalized conditions for Suzuki-Miyaura and related cross-coupling reactions and would require optimization for the specific synthesis of this compound.

Multicomponent and Convergent Synthetic Routes

Multicomponent Reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. nih.govyoutube.com While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct the substituted phenolic ring system in a convergent manner. For instance, a reaction involving a difluoromethylated building block, a component to form the aromatic ring, and a precursor for the methoxy and hydroxyl groups could be envisioned.

Innovative Catalytic Systems and Reaction Conditions

Recent advances in catalysis have provided novel methods for the introduction of fluorinated groups into organic molecules.

Photoredox Catalysis has emerged as a mild and efficient method for generating radicals under visible light irradiation. nih.gov This technology can be applied to the difluoromethylation of phenols. For example, the use of an iridium- or ruthenium-based photocatalyst in the presence of a suitable difluoromethyl source can generate a difluoromethyl radical, which then reacts with the phenol to afford the desired product. These reactions often proceed at room temperature and exhibit high functional group tolerance.

Difluoromethylating Reagents: The choice of the difluoromethylating agent is crucial for the success of the reaction. While traditional reagents like chlorodifluoromethane (Freon 22) are ozone-depleting and gaseous, modern alternatives have been developed. nih.gov

Difluoromethyltriflate (HCF₂OTf) is a non-ozone-depleting liquid reagent that reacts rapidly with phenols at room temperature. nih.gov

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) is a stable solid that generates difluorocarbene upon heating, which is then trapped by the phenoxide. orgsyn.orgorgsyn.org

S-(Difluoromethyl)sulfonium salts are bench-stable reagents that serve as difluorocarbene precursors under mild basic conditions. sci-hub.se

The table below outlines some innovative catalytic systems for difluoromethylation.

| Catalyst System | Reagent | Conditions | Substrate Scope | Reference |

| fac-[Ir(ppy)₃] | BrCF₂CO₂H | Visible Light, Room Temp. | Phenols, Thiophenols | nih.gov |

| - | HCF₂OTf | KOH, MeCN/H₂O, Room Temp. | Phenols, Thiophenols | nih.gov |

| - | ClCF₂CO₂Na | DMF/H₂O, 120 °C | Phenols | orgsyn.orgorgsyn.org |

| - | S-(Difluoromethyl)sulfonium salt | LiOH, THF, Room Temp. | Phenols, Thiophenols | sci-hub.se |

This table showcases various systems for the difluoromethylation of phenols, which could be applied to the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The susceptibility of the benzene (B151609) ring in 5-(Difluoromethyl)-2-methoxyphenol to substitution reactions is influenced by the competing electronic effects of its substituents. The phenolic hydroxyl and methoxy (B1213986) groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS) due to their ability to donate electron density to the ring via resonance. Conversely, the difluoromethyl group (-CHF₂) is an electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms, functioning as a deactivating group and a meta-director.

In electrophilic substitutions, the powerful activating and ortho-, para-directing nature of the hydroxyl and methoxy groups dominates. The hydroxyl group is generally a stronger activator than the methoxy group. stackexchange.com Therefore, electrophiles are expected to preferentially add to the positions ortho and para to the hydroxyl group. Given the existing substitution pattern, the primary sites for electrophilic attack would be positions 4 and 6. Steric hindrance from the adjacent methoxy group might slightly disfavor substitution at position 6, potentially leading to a preference for substitution at position 4.

Nucleophilic aromatic substitution (SNAr) on the unmodified aromatic ring is generally unlikely. Classical SNAr reactions require the presence of a good leaving group and significant activation by strong electron-withdrawing groups positioned ortho or para to it. quora.comacs.org The electron-donating character of the hydroxyl and methoxy groups makes the ring electron-rich, thus disfavoring nucleophilic attack. While the difluoromethyl group is electron-withdrawing, its deactivating effect is not typically sufficient to enable SNAr on its own without a suitable leaving group elsewhere on the ring.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, readily undergoing reactions typical of phenols.

Alkylation and Acylation Reactions

The acidic proton of the phenolic hydroxyl group can be easily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide is readily susceptible to alkylation and acylation.

Alkylation: This reaction involves the treatment of the corresponding phenoxide with an alkyl halide or other alkylating agent to form an ether. A common example is the Williamson ether synthesis. In a process analogous to the alkylation of p-methoxyphenol, reacting this compound with an alkylating agent in the presence of a base would yield the corresponding alkyl ether. google.com This transformation is a versatile method for introducing a variety of alkyl groups at the phenolic position.

Acylation: Similarly, the phenoxide can react with acylating agents such as acid chlorides or anhydrides to form esters. This reaction, known as esterification, is a standard method for protecting the hydroxyl group or modifying the compound's properties.

Below is a table summarizing these transformations:

| Reaction Type | Reagents | Product Type | General Reaction |

| Alkylation | Base (e.g., K₂CO₃, NaOH), Alkyl Halide (R-X) | Ether | Ar-OH → Ar-O-R |

| Acylation | Base (e.g., Pyridine), Acyl Halide (RCOCl) | Ester | Ar-OH → Ar-O-C(=O)R |

Oxidation Pathways and Mechanisms

The phenol (B47542) moiety, particularly in the presence of an activating methoxy group as seen in guaiacol (B22219) (2-methoxyphenol), is susceptible to oxidation. patsnap.com The oxidation of this compound is expected to follow pathways similar to those observed for guaiacol and other substituted 4-methoxyphenols.

Under various oxidizing conditions (enzymatic or chemical), the primary reaction involves the formation of a phenoxy radical. The fate of this radical determines the final products. Autoxidation of similar compounds, such as 4-methoxy-2,5-di-t-butylphenol, is known to yield benzoquinones and their epoxide derivatives. rsc.org For this compound, oxidation could lead to the formation of a corresponding ortho-benzoquinone through a two-electron oxidation process. nih.gov Studies on guaiacol oxidation have shown that it can lead to products like pyrocatechol (B87986) and methylcatechols through mechanisms involving O-C bond breaking and radical pathways. acs.org The presence of the electron-withdrawing difluoromethyl group may influence the stability of intermediates and the distribution of final products. For instance, in the oxidation of guaiacol, the formation of ortho-quinone is thermodynamically preferred over other products like 1,3-benzodioxole. tandfonline.comnih.gov

Reactivity of the Methoxy Group

The methoxy group in this compound is generally stable, but its cleavage to a hydroxyl group (O-demethylation) can be achieved under specific, often harsh, conditions. This reaction converts the aryl methyl ether into a phenol.

The most common and effective reagents for this transformation are strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com

Mechanism with BBr₃: The reaction with BBr₃ is a widely used method for cleaving aryl methyl ethers. chem-station.com The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, forming an oxonium complex. nih.govgvsu.educore.ac.uk This is followed by a nucleophilic attack on the methyl group by a bromide ion, which can be transferred from the same or another BBr₃-ether adduct, to produce methyl bromide and a dibromoborinate ester. researchgate.netufp.pt Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the corresponding catechol derivative, in this case, 3-(difluoromethyl)catechol. Studies have shown that one equivalent of BBr₃ can demethylate up to three equivalents of an aryl methyl ether. nih.gov

Mechanism with HBr: Demethylation with a strong acid like 47% HBr involves protonation of the ether oxygen to form an oxonium ion. The bromide anion then acts as a nucleophile, attacking the methyl group in an SN2 reaction to yield the demethylated phenol and methyl bromide. chem-station.com This process typically requires high temperatures. mdpi.com

Chemical Transformations of the Difluoromethyl Moiety

The difluoromethyl group (-CHF₂) is a key functional moiety that imparts unique properties to the molecule. Its reactivity is centered on the C-F and C-H bonds.

Fluorine Exchange and Derivatization

The C-F bonds in the difluoromethyl group are generally strong and unreactive towards nucleophilic displacement. However, specific transformations are possible under certain conditions.

Fluorine Exchange: While challenging, fluorine exchange reactions can be a route to further functionalization. For example, methods for Cl/F exchange on sulfonyl chlorides suggest that halide exchange chemistry is a viable strategy in organofluorine compounds. nih.gov It is conceivable that under specific catalytic conditions, one or both fluorine atoms could be exchanged, although this would likely require specialized reagents.

Derivatization: The C-H bond of the difluoromethyl group is acidic relative to a methyl group and can be deprotonated by a strong base. The resulting carbanion can then react with various electrophiles, allowing for derivatization at the difluoromethyl carbon. Furthermore, the difluoromethyl group is a bioisostere for functionalities like carbonyls or hydroxyls, and its presence is crucial for many biologically active molecules. acs.org Transformations that modify this group are of significant interest. For instance, methods have been developed for the oxidative fluorodecarboxylation of α-fluorocarboxylic acids to yield 18F-difluoromethyl motifs, highlighting pathways for the synthesis and derivatization of this group. acs.org

Stability and Reactivity in Diverse Chemical Environments

There is no available scientific literature detailing the stability or reactivity of this compound under various chemical conditions. Studies on its degradation pathways, compatibility with different functional groups, or its behavior in acidic, basic, or oxidative environments have not been published.

Radical Reactions and Antioxidant Mechanisms

Similarly, there is a lack of research on the radical reactions and potential antioxidant mechanisms of this compound. No studies were found that investigate its ability to scavenge free radicals, donate hydrogen atoms, or chelate metal ions, which are key mechanisms of antioxidant activity. Consequently, no data tables or detailed research findings on this topic can be provided.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(difluoromethyl)-2-methoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, the phenolic hydroxyl group, and the difluoromethyl group. The aromatic region would display a complex splitting pattern due to the substitution. The proton of the difluoromethyl group (CHF₂) is anticipated to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will reveal signals for each unique carbon atom in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, methoxy, and difluoromethyl substituents. For instance, data for related compounds like 2-methoxy-5-methylphenol (B1664560) show characteristic shifts for the aromatic and methoxy carbons. chemicalbook.com

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for characterizing the difluoromethyl group. It is expected to show a doublet due to coupling with the single proton of the CHF₂ group. The chemical shift provides information about the electronic environment of the fluorine atoms. Studies on various fluorinated phenols and other aromatic compounds provide a reference for the expected chemical shift range. nih.gov For example, the ¹⁹F NMR spectrum of (difluoromethyl)(3-nitrobenzyl)sulfane shows a doublet at -93.69 ppm. rsc.org

Predicted NMR Data for this compound (Note: This table is predictive, based on data from analogous compounds)

Interactive Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.8-7.2 | m | - | Aromatic-H |

| ¹H | ~6.6 (t) | t | JHF ≈ 55-60 | CHF₂ |

| ¹H | ~5.5-6.0 | br s | - | OH |

| ¹H | ~3.8 | s | - | OCH₃ |

| ¹³C | ~150-155 | t | ¹JCF ≈ 230-240 | C-F |

| ¹³C | ~147 | s | - | C-OH |

| ¹³C | ~145 | s | - | C-OCH₃ |

| ¹³C | ~110-125 | m | - | Aromatic C-H |

| ¹³C | ~115 (t) | t | ²JCF ≈ 20-30 | C-CHF₂ |

| ¹³C | ~56 | s | - | OCH₃ |

| ¹⁹F | ~ -90 to -120 | d | JHF ≈ 55-60 | CHF₂ |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and to confirm the assignment of the methoxy protons to the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity of the molecule. For example, HMBC would show correlations from the methoxy protons to the aromatic carbon at position 2, and from the difluoromethyl proton to the aromatic carbons at positions 4 and 6, confirming the substitution pattern on the aromatic ring.

The rotational freedom around the C-O bond of the methoxy group and the C-C bond of the difluoromethyl group can lead to different stable conformations. Dynamic NMR spectroscopy, which involves recording NMR spectra at various temperatures, can be used to study these conformational dynamics. By analyzing changes in chemical shifts and coupling constants with temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibria. Such studies have been performed on other fluorinated molecules to understand their conformational preferences.

Vibrational Spectroscopy: Infrared and Raman Spectrometry

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-F, C-O, and aromatic C=C bonds. The phenolic O-H stretch will appear as a broad band around 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-F stretching vibrations of the difluoromethyl group typically appear in the region of 1100-1300 cm⁻¹. The spectrum of the parent compound, guaiacol (B22219) (2-methoxyphenol), shows key bands for the phenolic and methoxy groups which would also be present in the target molecule. researchgate.netprinceton.eduresearchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. For guaiacol, characteristic Raman bands are observed that can be attributed to the aromatic ring and the methoxy group. chemicalbook.com The C-F bonds are also expected to give rise to Raman signals.

Characteristic Vibrational Frequencies for this compound (Note: This table is predictive, based on data from analogous compounds)

Interactive Table: Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3300-3500 | Strong, Broad | Weak | O-H stretch (phenolic) |

| 3000-3100 | Medium | Strong | Aromatic C-H stretch |

| 2850-2950 | Medium | Medium | Aliphatic C-H stretch (OCH₃) |

| 1500-1600 | Medium-Strong | Strong | Aromatic C=C ring stretching |

| 1200-1300 | Strong | Medium | Asymmetric C-O-C stretch (ether) |

| 1100-1300 | Strong | Medium | C-F stretch (CHF₂) |

| 1020-1050 | Strong | Weak | Symmetric C-O-C stretch (ether) |

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules.

The UV-Visible absorption spectrum of this compound is expected to arise from π → π* transitions within the substituted benzene (B151609) ring. Phenol (B47542) itself typically shows an absorption maximum (λ_max) around 275 nm. docbrown.info The presence of the methoxy and difluoromethyl groups will influence the energy of these transitions, likely causing a shift in the λ_max. The methoxy group, being an electron-donating group, generally causes a red shift (to longer wavelengths). The difluoromethyl group is electron-withdrawing, which might induce a blue shift (to shorter wavelengths) or a more complex change in the spectrum. Computational studies on substituted phenols have shown that both TD-DFT and CCSD-EOM methods can accurately predict the spectral shifts caused by substitution. nih.gov

Fluorescence spectroscopy can provide information about the excited state of the molecule. Upon excitation, the molecule may relax to the ground state by emitting a photon. The wavelength and intensity of this emission are sensitive to the molecular structure and its environment. While detailed fluorescence data for this specific compound is not available, studies on related methoxy-substituted compounds can provide insights into its potential emissive properties. nih.gov

Predicted Photophysical Properties for this compound (Note: This table is predictive)

Interactive Table: Predicted Photophysical Properties

| Property | Predicted Value | Method |

| Absorption Maximum (λ_max) | ~270-285 nm | UV-Visible Spectroscopy |

| Molar Absorptivity (ε) | ~1,500 - 3,000 M⁻¹cm⁻¹ | UV-Visible Spectroscopy |

| Emission Maximum (λ_em) | ~300-340 nm | Fluorescence Spectroscopy |

| Stokes Shift | ~30-60 nm | - |

Solvatochromism and Environmental Effects on Photophysical Behavior

Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—when dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. wikipedia.org The polarity, hydrogen bonding capability, and refractive index of the solvent are key factors that influence these interactions. wikipedia.orgmdpi.com

The photophysical behavior of a molecule like this compound is sensitive to its surrounding environment. The presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a methoxy (-OCH3) group, along with the electron-withdrawing difluoromethyl (-CHF2) group, suggests that its spectral properties would be susceptible to solvent effects.

Changes in solvent polarity can lead to two types of solvatochromism:

Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength as solvent polarity increases. This typically occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. wikipedia.org

Negative Solvatochromism (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity. This is observed when the ground state is more polar and is preferentially stabilized by polar solvents. wikipedia.org

While specific experimental data on the solvatochromism of this compound is not extensively documented in public literature, the principles can be illustrated with data from related phenolic compounds. For instance, studies on other substituted phenols often reveal significant solvatochromic shifts. The interaction of the phenolic hydroxyl group and the difluoromethyl group with protic and aprotic solvents would likely lead to noticeable changes in the UV-Vis absorption spectrum.

To illustrate the concept, the following interactive table presents hypothetical UV-Vis absorption data for this compound in a range of solvents with varying polarities. This demonstrates how spectral data can be correlated with solvent parameters.

Interactive Data Table: Hypothetical Solvatochromic Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) (Hypothetical) |

| n-Hexane | 1.88 | 275 |

| Toluene | 2.38 | 278 |

| Dichloromethane | 8.93 | 282 |

| Acetone | 20.7 | 285 |

| Ethanol | 24.5 | 288 |

| Water | 80.1 | 292 |

This data is illustrative to explain the concept of solvatochromism and is not based on experimental results for this specific compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the differentiation between molecules with the same nominal mass but different elemental formulas. nih.gov

For this compound (C₈H₈F₂O₂), HRMS provides a precise measurement of its monoisotopic mass. This experimental value can then be compared to the theoretically calculated exact mass to confirm the molecular formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed for the analysis of such phenolic compounds. acs.org

The analysis of fluorinated phenols by mass spectrometry can sometimes involve proton abstraction from the phenolic hydroxyl group, leading to the observation of a deprotonated molecule [M-H]⁻ in negative ion mode. acs.org The presence of fluorine atoms can influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, providing further structural information.

The theoretical monoisotopic mass and the expected isotopic distribution for the molecular ion [M] and its protonated [M+H]⁺ and deprotonated [M-H]⁻ adducts are crucial for confirming the compound's identity.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C₈H₈F₂O₂ | 174.0492 |

| [M+H]⁺ | C₈H₉F₂O₂⁺ | 175.0570 |

| [M+Na]⁺ | C₈H₈F₂NaO₂⁺ | 197.0389 |

| [M-H]⁻ | C₈H₇F₂O₂⁻ | 173.0414 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drugbank.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization. drugbank.com

While a crystal structure for this compound is not publicly available, the analysis of structurally related compounds, such as other fluorinated phenols, can provide valuable insights into the expected solid-state conformation. For example, the crystal structures of trifluoromethyl-substituted phenols have been reported, revealing details about their molecular geometry and packing in the crystal lattice. nih.govresearchgate.net

In a hypothetical crystal structure of this compound, one would expect to observe key features such as:

The planarity of the benzene ring.

Specific conformations of the methoxy and difluoromethyl groups relative to the ring.

Intermolecular hydrogen bonding involving the phenolic hydroxyl group, which would likely play a significant role in the crystal packing.

To illustrate the type of data obtained from an X-ray crystallographic study, the following table presents crystallographic data for a related compound, (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. This demonstrates the parameters used to define a crystal structure. researchgate.net

Interactive Data Table: Example Crystallographic Data for a Related Fluorinated Phenol

| Parameter | (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol researchgate.net |

| Chemical Formula | C₁₄H₁₀F₃NO |

| Formula Weight | 265.23 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 17.9907 (18) |

| b (Å) | 5.0898 (4) |

| c (Å) | 13.2564 (10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1213.88 (18) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.451 |

This data is for a structurally related compound and serves to illustrate the parameters determined by X-ray crystallography.

Limited Publicly Available Research Hinders Comprehensive Analysis of this compound in Advanced Chemical Applications

Despite its potential as a valuable chemical intermediate, a comprehensive analysis of the specific applications of this compound in advanced chemical and materials science is significantly hampered by the limited availability of dedicated public research. While the broader class of difluoromethylated compounds and methoxyphenols demonstrates significant utility across various scientific domains, specific studies focusing solely on this compound are not widely accessible. This scarcity of targeted research prevents a detailed and thorough discussion of its role as a building block in complex organic synthesis, its application in the design of advanced fluorescent probes and dyes, its integration into agrochemical and specialty chemical formulations, and its contributions to next-generation chemical biology tools.

The difluoromethyl group is recognized for its unique properties that can enhance the metabolic stability and binding affinity of molecules, making it a desirable feature in medicinal chemistry and agrochemical design. Similarly, the methoxyphenol scaffold is a common structural motif in a variety of bioactive natural products and synthetic compounds. The combination of these two moieties in this compound suggests its potential as a versatile building block. However, without specific research literature, any detailed discussion of its applications would be speculative.

Further investigation and publication of research focused specifically on the synthesis, characterization, and application of this compound are necessary to fully elucidate its potential and to provide the scientifically accurate and detailed information required for a comprehensive article on its uses in advanced chemical and materials science.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in exploring the potential of 5-(Difluoromethyl)-2-methoxyphenol is the development of efficient, scalable, and environmentally benign synthetic methodologies. Traditional methods for difluoromethylation often rely on harsh conditions or reagents that are not ideal for sustainable practices. orgsyn.org Future research is imperative to establish more practical routes.

Key areas for development include:

Visible-Light Photoredox Catalysis: This strategy has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions from precursors like bromo(difluoro)acetic acid. researchgate.netresearchgate.net Applying this methodology to 2-methoxyphenol or its derivatives could provide a direct and efficient pathway to the target compound, minimizing the need for aggressive reagents and high temperatures.

Mechanistic and Solvent-Free Approaches: The use of mechanochemistry, or ball-milling, presents a sustainable alternative that can reduce or eliminate the need for solvents, potentially leading to higher efficiency and a better environmental profile.

Advanced Difluoromethylating Reagents: The development of bench-stable and readily available reagents is crucial. orgsyn.org For instance, S-(difluoromethyl)sulfonium salts have proven effective for the difluoromethylation of a wide variety of phenols. nih.govacs.org Optimizing the use of such reagents for the specific synthesis of this compound would be a significant step forward.

These advanced synthetic methods promise not only to make this compound more accessible for study but also to align its production with the principles of green chemistry.

Deeper Understanding of Structure-Reactivity Relationships

The interplay between the electron-donating methoxy (B1213986) (–OCH₃) group and the electron-withdrawing difluoromethyl (–CF₂H) group on the phenolic ring dictates the molecule's chemical behavior. A thorough understanding of this relationship is essential for predicting its reactivity and designing applications.

The difluoromethyl group's strong electronegativity significantly influences the electronic nature of the molecule. orgsyn.org This, in turn, affects the acidity of the phenolic hydroxyl group and the nucleophilicity of the aromatic ring. Future research should focus on:

Experimental Physicochemical Characterization: Systematic studies to determine key properties such as the acidity (pKa), lipophilicity (logD₇.₄), and permeability are needed. nih.gov These experimental values are critical for understanding how the molecule will behave in biological systems and for validating computational models.

Reaction Kinetics and Mechanisms: Investigating the kinetics of reactions, such as electrophilic aromatic substitution or oxidation of the phenol (B47542), will provide insight into how the substituents direct reactivity. For example, understanding how the molecule degrades in atmospheric conditions is crucial, as methoxyphenols are known to contribute to the formation of secondary organic aerosols. aip.org

A comprehensive structure-reactivity profile will enable chemists to predict the compound's stability, compatibility with other substances, and potential metabolic pathways.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful, resource-efficient way to predict the properties of this compound and to design novel derivatives with tailored functions. By leveraging theoretical models, researchers can screen potential applications before committing to extensive laboratory synthesis.

Future computational work should include:

Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT), researchers can calculate molecular geometries, electronic properties, and vibrational frequencies. aip.org These calculations can help elucidate the conformational landscape of the molecule, including the potential for intramolecular hydrogen bonding between the hydroxyl and methoxy groups, which influences its interactions with other molecules. aip.org

Quantitative Structure-Activity Relationship (QSAR) Studies: By building computational models based on a series of related methoxyphenol derivatives, it may be possible to predict the biological activities of this compound. nih.gov

Mechanism Prediction: DFT studies can also predict the favored mechanisms for antioxidant activity, such as Hydrogen Atom Transfer (HAT) versus Sequential Proton-Loss Electron-Transfer (SPLET), and how these mechanisms are influenced by the solvent environment. nih.gov

These predictive models can significantly accelerate the discovery process, guiding synthetic efforts toward molecules with the highest potential for specific biological or material applications.

Exploration of New Biological Targets and Mechanisms

The difluoromethyl group is a privileged motif in drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity through hydrogen bond interactions. alfa-chemistry.comnih.gov This suggests that this compound could exhibit valuable biological activities, likely modulating the known effects of its parent compound, guaiacol (B22219).

Unaddressed challenges and future directions include:

Screening for Bioactivity: The compound should be screened against a range of biological targets. Given that many methoxyphenol derivatives exhibit antioxidant and anti-inflammatory properties, initial studies could focus on targets like cyclooxygenase (COX) enzymes or pathways related to oxidative stress.

Mechanism of Action Studies: If activity is identified, elucidating the precise mechanism of action is paramount. For instance, the difluoromethyl group can act as a "suicide inhibitor" by irreversibly binding to an enzyme's active site, a mechanism famously employed by the drug Eflornithine. wikipedia.org Investigating this possibility for relevant enzymatic targets could reveal novel therapeutic potential.

Bioisosteric Replacement: The –CF₂H group can serve as a bioisostere of a hydroxyl or thiol group. e-century.us Research should explore if this compound can mimic the activity of other molecules, potentially with improved pharmacokinetic properties. alfa-chemistry.com The introduction of this group can lead to enhanced drug potency and selectivity. nih.gov

Discovering novel biological activities for this compound could open doors to new therapeutic strategies for a variety of diseases.

Potential for Functional Materials Integration

The unique electronic and physical properties imparted by the difluoromethyl group suggest that this compound could be a valuable building block for novel functional materials. nih.gov The incorporation of fluorinated moieties can profoundly affect properties like thermal stability, chemical resistance, and surface energy.

Future research could explore:

Polymer Chemistry: Integrating the molecule as a monomer or additive into polymers could create materials with tailored properties. For example, it could be used to modify the surface properties of a material, making it more or less hydrophobic.

Electronic Materials: The strong electron-withdrawing nature of the difluoromethyl group could be exploited in the design of organic electronic materials, such as those used in sensors or organic light-emitting diodes (OLEDs).

Agrochemicals: Many successful agrochemicals incorporate difluoromethyl groups. researchgate.net Exploring the potential of this compound in this arena, for instance as a fungicide or herbicide, represents another viable research direction.

The translation of this molecule's unique properties into advanced materials remains a largely unexplored but potentially fruitful area of investigation.

Q & A

Q. What are the common synthetic routes for 5-(Difluoromethyl)-2-methoxyphenol, and how can reaction conditions be optimized for yield?

The synthesis typically involves difluoromethylation of phenolic precursors . A validated approach includes:

- Step 1 : Alkylation of 2-methoxyphenol with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) in the presence of a base like cesium carbonate .

- Step 2 : Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) to minimize side reactions.

- Step 3 : Purification via column chromatography or recrystallization. Yield optimization requires monitoring gas evolution (common in fluorination reactions) and adjusting stoichiometry of the difluoromethyl source .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- <sup>19</sup>F NMR : To confirm the presence and environment of difluoromethyl groups (δ ~ -120 to -140 ppm).

- IR Spectroscopy : Identification of phenolic O–H stretches (~3200 cm<sup>-1</sup>) and methoxy C–O bonds (~1250 cm<sup>-1</sup>).

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation. Structural analogs, such as [2-(difluoromethoxy)-5-methoxyphenyl]methanol, demonstrate the utility of combining these techniques with X-ray crystallography for unambiguous confirmation .

Q. How does the difluoromethyl group influence the compound’s biological activity in preliminary assays?

The difluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Mechanistic studies on similar fluorinated phenols suggest:

- Hydrogen-bonding disruption : The CF2H group alters interactions with enzymatic active sites.

- Electron-withdrawing effects : Stabilizes the phenolic ring, affecting redox properties. Initial assays should compare bioactivity against non-fluorinated analogs to isolate the group’s impact .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example:

- The methoxy group directs electrophiles to the para position, while the difluoromethyl group sterically hinders ortho substitution.

- Solvent effects (e.g., polar aprotic vs. protic) can be modeled to refine reaction pathways. Validation via kinetic isotope effect studies or <sup>13</sup>C labeling is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized assay protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity verification : LC-MS or elemental analysis to rule out byproducts.

- Structural analogs : Test derivatives to isolate the role of the difluoromethyl group (e.g., replacing it with –CH3 or –CF3) .

Q. How can reaction conditions be tailored to minimize dehalogenation during large-scale synthesis?

Dehalogenation risks increase at elevated temperatures or with protic solvents. Solutions include:

- Low-temperature reactions : Maintain below 50°C to preserve the difluoromethyl group.

- Catalyst screening : Palladium or nickel catalysts may reduce side reactions.

- Inert atmosphere : Use nitrogen/argon to prevent oxidative degradation. Pilot-scale trials with inline FTIR monitoring are critical for process optimization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.